Cas no 1361567-55-6 (2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl)

2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl
-
- Inchi: 1S/C13H7Cl4F/c14-6-7-5-8(18)1-2-9(7)12-10(15)3-4-11(16)13(12)17/h1-5H,6H2
- InChI Key: UEOFRRXKRKENHY-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1C=CC(=CC=1CCl)F)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 276
- Topological Polar Surface Area: 0
- XLogP3: 5.9
2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011010630-1g |
2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl |
1361567-55-6 | 97% | 1g |
1,460.20 USD | 2021-07-04 | |
Alichem | A011010630-250mg |
2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl |
1361567-55-6 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
Alichem | A011010630-500mg |
2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl |
1361567-55-6 | 97% | 500mg |
798.70 USD | 2021-07-04 |
2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl Related Literature
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
4. Back matter
Additional information on 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl
Introduction to 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl (CAS No. 1361567-55-6)
2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl, with the CAS number 1361567-55-6, is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes multiple chlorine and fluorine substituents on a biphenyl backbone. The presence of these halogen atoms imparts distinct chemical and physical properties, making it a valuable candidate for various applications in drug discovery and materials science.
The molecular formula of 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl is C13H7Cl4F. The compound's molecular weight is approximately 340.99 g/mol. Its structural complexity and the presence of multiple functional groups contribute to its potential for diverse chemical reactivity and biological activity. Recent studies have explored the compound's behavior in various solvents and its interactions with different biological systems.
In the realm of pharmaceutical research, 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl has been investigated for its potential as a lead compound in drug development. The compound's unique structure suggests it may have applications in the treatment of diseases where specific receptor interactions are crucial. For instance, preliminary studies have shown that the compound can modulate certain ion channels and receptors, which are implicated in neurological disorders and cancer.
The synthesis of 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl involves a series of well-defined chemical reactions. One common approach involves the coupling of a chlorinated benzene derivative with a fluorinated benzene derivative using transition metal catalysts. The subsequent introduction of the chloromethyl group through a substitution reaction completes the synthesis. The efficiency and yield of this process can be optimized by carefully controlling reaction conditions such as temperature, pressure, and solvent choice.
In terms of physical properties, 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl is typically a solid at room temperature with a melting point ranging from 100 to 110°C. Its solubility in common organic solvents like dichloromethane and dimethylformamide (DMF) makes it amenable to various analytical techniques and chemical transformations. However, it is relatively insoluble in water, which can be an important consideration in its application in biological systems.
The biological activity of 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl has been studied using a range of in vitro and in vivo models. In cell culture experiments, the compound has demonstrated selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selective activity is attributed to its ability to interact with specific cellular targets that are overexpressed or dysregulated in cancer cells.
Furthermore, recent research has explored the potential of 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl as a scaffold for the development of new therapeutic agents. By modifying the functional groups on the biphenyl backbone or introducing additional substituents, chemists can fine-tune the compound's properties to enhance its efficacy and reduce potential side effects. This approach has led to the identification of several promising derivatives that show improved pharmacological profiles compared to the parent compound.
In conclusion, 2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl (CAS No. 1361567-55-6) is a multifaceted compound with significant potential in both fundamental research and applied chemistry. Its unique structure and properties make it an intriguing candidate for further investigation in drug discovery and materials science. As research continues to advance our understanding of this compound's behavior and applications, it is likely to play an increasingly important role in addressing some of the most pressing challenges in these fields.
1361567-55-6 (2'-(Chloromethyl)-4'-fluoro-2,3,6-trichlorobiphenyl) Related Products
- 1040635-64-0(2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol)
- 2649802-40-2(Apalutamide Dithio Impurity)
- 95898-75-2(2-(3,4-Dichlorobenzoyl)pyridine)
- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)
- 1207008-09-0(2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)
- 1850081-25-2(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,5,5-tetrafluoropentanoic acid)
- 117555-84-7(4-isocyanato-2-methylbut-1-ene)
- 216002-19-6((S)-1-3,5-Bis(trifluoromethyl)phenylethylamine Hydrochloride)
- 21312-10-7(N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide)
- 901265-62-1(6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo4,3-cquinoline)




